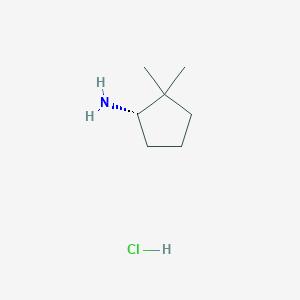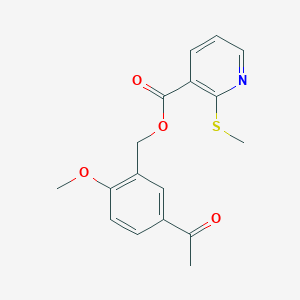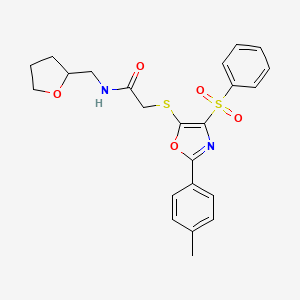
6-Hydroxy-3-(4-methoxyphenyl)-2-methyl-3,4-dihydroquinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Hydroxy-3-(4-methoxyphenyl)-2-methyl-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with hydroxy, methoxyphenyl, and methyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-3-(4-methoxyphenyl)-2-methyl-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. One common method starts with the reaction of 3-chloro-N-(4-methoxyphenyl)propionamide with an ionic liquid catalyst in a solvent like N,N-dimethylacetamide. The reaction is carried out at temperatures between 20-30°C for 1-3 hours. After the reaction, hydrochloric acid is added to precipitate the product, which is then filtered, washed, recrystallized using ethanol, and dried to obtain the final compound .
Industrial Production Methods
For industrial-scale production, the same synthetic route can be optimized for higher yields and cost-effectiveness. The use of recyclable ionic liquid catalysts and controlled reaction conditions ensures the process is both efficient and environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
6-Hydroxy-3-(4-methoxyphenyl)-2-methyl-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a quinazolinone derivative with a ketone group, while reduction can produce a fully saturated quinazolinone .
Aplicaciones Científicas De Investigación
6-Hydroxy-3-(4-methoxyphenyl)-2-methyl-3,4-dihydroquinazolin-4-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 6-Hydroxy-3-(4-methoxyphenyl)-2-methyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammatory pathways .
Comparación Con Compuestos Similares
Similar Compounds
6-Hydroxy-3,4-dihydro-2(1H)-quinolinone: A structurally similar compound used in the synthesis of cilostazol.
6′-Hydroxy-3,4,5,2′,4′-pentamethoxychalcone: Another compound with a similar hydroxy and methoxy substitution pattern.
Uniqueness
6-Hydroxy-3-(4-methoxyphenyl)-2-methyl-3,4-dihydroquinazolin-4-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its specific substitution pattern allows for unique interactions with biological targets, making it a valuable compound for research and development .
Propiedades
IUPAC Name |
6-hydroxy-3-(4-methoxyphenyl)-2-methylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-10-17-15-8-5-12(19)9-14(15)16(20)18(10)11-3-6-13(21-2)7-4-11/h3-9,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYUKYPTWWNJYBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)O)C(=O)N1C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Piperidin-1-yl-5H-pyrimido[5,4-b]indole](/img/structure/B2512940.png)


![Methyl 1-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-4-methyl-3,4-dihydro-2H-naphthalene-1-carboxylate](/img/structure/B2512945.png)
![1-(2,3-dihydro-1-benzofuran-5-yl)-2-[(9-methyl-9H-purin-6-yl)amino]ethan-1-ol](/img/structure/B2512947.png)
![4-fluoro-N-[(E)-2-(4-methylphenyl)sulfonyl-2-nitroethenyl]aniline](/img/structure/B2512949.png)
![N'-[(E)-(1-ethyl-1H-benzimidazol-2-yl)methylidene]-3,4,5-trimethoxybenzohydrazide](/img/structure/B2512950.png)
![1-(3,5-dimethoxyphenyl)-5-(4-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2512951.png)




![N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2512961.png)
